3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a pyrrolidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine.
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to a benzylamine under reducing conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Reduction: 3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzylamine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The exact pathways involved would require detailed study through techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzylamine: A reduced form of the original compound.
3-hydroxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: An oxidized form of the original compound.
Halogenated derivatives: Compounds where the furan ring is substituted with halogens.
Uniqueness
3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-14-8-9-18(24-14)17(21-10-3-4-11-21)13-20-19(22)15-6-5-7-16(12-15)23-2/h5-9,12,17H,3-4,10-11,13H2,1-2H3,(H,20,22) |
InChI Key |
WCZCRFSXYRQEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCCC3 |
Origin of Product |
United States |
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